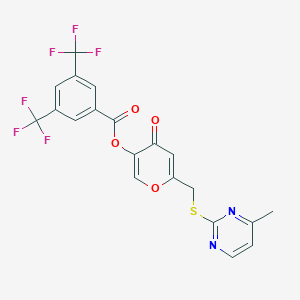![molecular formula C9H12ClNO2 B2759625 2-[4-(Methylamino)phenyl]acetic acid hydrochloride CAS No. 1309976-10-0](/img/structure/B2759625.png)
2-[4-(Methylamino)phenyl]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-[4-(Methylamino)phenyl]acetic acid hydrochloride” consists of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Methylamino)phenyl]acetic acid hydrochloride” include a molecular weight of 201.65 , and a melting point of 232-234°C . The compound is a solid .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-[4-(Methylamino)phenyl]acetic acid hydrochloride serves as a core structure for synthesizing various derivatives with potential applications in medicinal chemistry and materials science. For example, the compound's transformation into novel analgesic and antipyretic agents through green synthesis methods demonstrates its versatility in drug design and discovery. These synthetic routes highlight the environmental benefits of using less hazardous solvents and conditions, contributing to the development of eco-friendly pharmaceutical compounds (Reddy, Venkata Ramana Reddy, & Dubey, 2014).
Antimicrobial and Antioxidant Properties
Further research into the derivatives of 2-[4-(Methylamino)phenyl]acetic acid hydrochloride has led to the discovery of compounds with significant antimicrobial and antioxidant activities. The creation of pyrazole-1-sulphonamides and isonicotinoyl pyrazolines, derived from the reaction of chalcones with various hydrazine compounds, showcases the chemical's potential in generating new treatments against bacterial and fungal infections. Additionally, some of these derivatives have shown promising results in antioxidant activity tests, indicating their potential in combating oxidative stress-related diseases (Sharshira & Hamada, 2012).
Enhanced Pseudocapacitance Performance
In the field of materials science, derivatives of 2-[4-(Methylamino)phenyl]acetic acid hydrochloride have been utilized to improve the electrochemical properties of polymeric materials. A study involving the electro-polymerization of ortho aminophenol with N-benzoyl derivatives of phenylglycine demonstrated a substantial increase in specific capacitance, making these compounds attractive for supercapacitor applications. This research underscores the importance of the compound in developing high-performance energy storage devices (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Production of Phenylacetic Acid Derivatives
The ability of certain fungi to produce phenylacetic acid derivatives when cultured on specific media has been observed, with these derivatives exhibiting antimicrobial properties. This finding suggests the potential of biotechnological approaches to produce valuable chemical derivatives using microbial fermentation, which could have implications for the pharmaceutical and agricultural industries (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(methylamino)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQDEQVUGMODBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

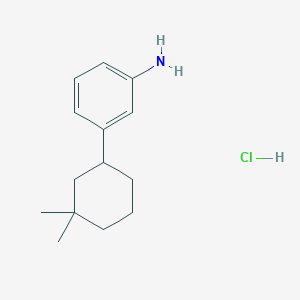
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)
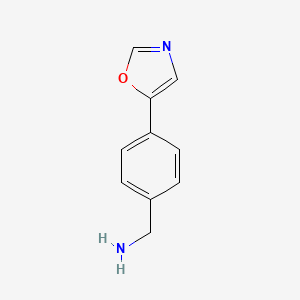
![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)
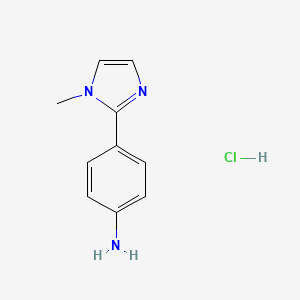
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)
![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)
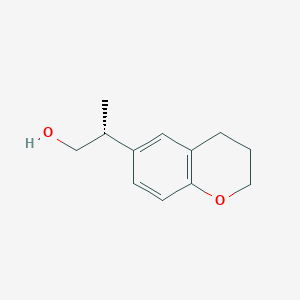
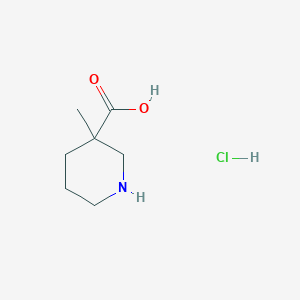
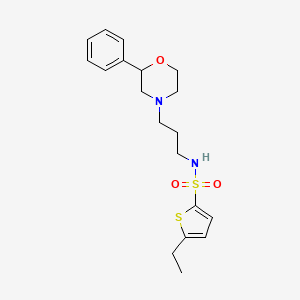
![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)
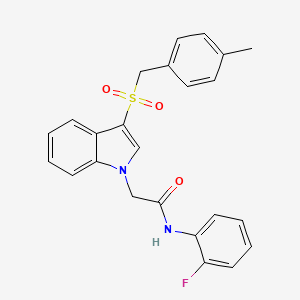
![1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone](/img/structure/B2759562.png)
